An In-depth Technical Guide to the Physicochemical Properties of Phenol, 4-ethenyl-2-(methylsulfonyl)-
An In-depth Technical Guide to the Physicochemical Properties of Phenol, 4-ethenyl-2-(methylsulfonyl)-
A Note on the Subject Compound
Introduction: A Molecule of Synthetic and Pharmacological Interest
Phenol, 4-ethenyl-2-(methylsulfonyl)- is a multifunctional aromatic compound of significant interest to researchers in materials science and drug development. Its structure is characterized by a phenolic hydroxyl group, a vinylic (ethenyl) substituent, and a potent electron-withdrawing methylsulfonyl group. This unique combination of functional moieties suggests a versatile chemical profile with potential applications ranging from polymer chemistry to medicinal chemistry.
The phenolic hydroxyl group imparts both acidic and hydrogen-bonding characteristics, crucial for solubility and biological interactions. The ethenyl group serves as a reactive handle for polymerization and other addition reactions. The methylsulfonyl group, a strong electron-withdrawing entity, is anticipated to significantly influence the acidity of the phenolic proton and the overall electronic distribution within the aromatic ring, thereby modulating its reactivity and potential biological activity.[1]
This guide provides a detailed predictive overview of the key physicochemical properties of Phenol, 4-ethenyl-2-(methylsulfonyl)-, alongside the experimental protocols required for their empirical determination.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of Phenol, 4-ethenyl-2-(methylsulfonyl)-. These predictions are derived from a comparative analysis of structurally related compounds, including 4-(Methylsulfonyl)phenol and various substituted phenols.
| Property | Predicted Value | Rationale and Comparative Analysis |
| Molecular Formula | C9H10O3S | Derived from the chemical structure. |
| Molecular Weight | 198.24 g/mol | Calculated based on the molecular formula. |
| Appearance | White to off-white solid | Analogous sulfonyl-substituted phenols are typically crystalline solids at room temperature.[2] |
| Melting Point | 100-115 °C | The presence of the methylsulfonyl group is expected to increase the melting point relative to simpler phenols due to enhanced intermolecular forces. 4-(Methylsulfonyl)phenol has a melting point of 88-97 °C.[2] The addition of the ethenyl group may slightly alter crystal packing and thus the melting point. |
| Boiling Point | > 300 °C (decomposes) | Phenolic compounds with high molecular weights and strong intermolecular forces tend to have high boiling points and may decompose before boiling at atmospheric pressure. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, Methanol, Ethanol) | The phenolic hydroxyl group allows for hydrogen bonding with water, but the overall aromatic and sulfonyl character likely limits aqueous solubility.[3] The compound is expected to be soluble in polar organic solvents, a common characteristic of substituted phenols.[2] |
| pKa | ~7.5 | The potent electron-withdrawing nature of the methylsulfonyl group is predicted to significantly increase the acidity of the phenolic proton compared to phenol (pKa ≈ 10). 4-(Methylsulfonyl)phenol has a pKa of 7.83.[3] |
| LogP (Octanol/Water Partition Coefficient) | ~1.5 | This is an estimation based on the presence of both hydrophilic (hydroxyl, sulfonyl) and lipophilic (aromatic ring, ethenyl group) moieties. |
Spectroscopic Characterization: A Predictive Overview
The structural elucidation of Phenol, 4-ethenyl-2-(methylsulfonyl)- would rely on a combination of spectroscopic techniques. The predicted spectral data are as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex, with distinct signals for the aromatic, vinylic, methyl, and hydroxyl protons. The chemical shifts will be influenced by the electronic effects of the substituents.
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¹³C NMR: The carbon NMR spectrum will provide information on the number and type of carbon atoms in the molecule. The aromatic and vinylic carbons will appear in the downfield region, while the methyl carbon of the sulfonyl group will be found further upfield.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| O-H stretch (phenol) | 3200 - 3600 | Strong, Broad |
| C-H stretch (aromatic/vinyl) | 3000 - 3100 | Medium |
| C=C stretch (aromatic) | 1500 - 1600 | Medium |
| C=C stretch (vinyl) | ~1630 | Medium |
| S=O asymmetric stretch | 1300 - 1350 | Strong |
| S=O symmetric stretch | 1120 - 1160 | Strong |
Data predicted based on typical vibrational frequencies of functional groups.[1]
Mass Spectrometry (MS)
Mass spectrometry will be crucial for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Experimental Protocols for Physicochemical Characterization
The following section details the experimental workflows for the definitive determination of the physicochemical properties of Phenol, 4-ethenyl-2-(methylsulfonyl)-.
Workflow for Structural Elucidation and Purity Assessment
Caption: Workflow for the synthesis, purification, and structural characterization of Phenol, 4-ethenyl-2-(methylsulfonyl)-.
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Synthesis and Purification: The compound would first be synthesized via a suitable organic chemistry route. Purification would likely involve recrystallization or column chromatography to achieve high purity.
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NMR Spectroscopy:
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Dissolve a small, accurately weighed sample in a suitable deuterated solvent (e.g., DMSO-d₆).
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Acquire ¹H and ¹³C NMR spectra.
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Perform 2D NMR experiments (e.g., COSY, HSQC) to aid in the unambiguous assignment of all proton and carbon signals.
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Mass Spectrometry:
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Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
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Analyze using an LC-MS system to determine the mass-to-charge ratio and confirm the molecular weight.
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For exact mass determination, utilize a high-resolution mass spectrometer.
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Infrared Spectroscopy:
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Acquire the IR spectrum using either a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.
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Identify the characteristic absorption bands corresponding to the functional groups.
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HPLC Analysis:
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Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to determine the purity of the synthesized compound. The mobile phase would likely consist of a mixture of water and acetonitrile or methanol, with a UV detector set to an appropriate wavelength.
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Determination of Solubility and pKa
Caption: Experimental workflow for determining the solubility and pKa of Phenol, 4-ethenyl-2-(methylsulfonyl)-.
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Solubility Determination (Equilibrium Solubility Method):
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Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, buffer solutions at different pH values).
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Agitate the mixture at a constant temperature until equilibrium is reached.
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Centrifuge or filter the suspension to remove the undissolved solid.
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Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
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pKa Determination (Spectrophotometric Titration):
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Prepare a solution of the compound in a suitable solvent system (e.g., water-methanol mixture).
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Measure the UV-Vis absorbance spectrum of the solution at various pH values.
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The pKa can be determined by plotting the absorbance at a specific wavelength against the pH and fitting the data to the appropriate equation.
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Significance and Future Directions
The unique structural features of Phenol, 4-ethenyl-2-(methylsulfonyl)- make it a compelling target for further investigation. The presence of both a polymerizable group and a biologically relevant pharmacophore suggests potential dual applications in materials science and medicinal chemistry. The strong electron-withdrawing nature of the methylsulfonyl group is of particular interest, as it is known to modulate the properties of adjacent functional groups, potentially leading to novel reactivity or enhanced biological activity.[2]
The experimental determination of the physicochemical properties outlined in this guide is a critical first step in unlocking the potential of this molecule. This foundational data will enable researchers to design and execute further studies, including polymerization experiments, formulation development, and in vitro and in vivo biological assays.
References
- Benchchem. (n.d.). Phenol, 4-ethenyl-2-(methylsulfonyl)-.
- Chem-Impex. (n.d.). 4-(Methylsulfonyl)phenol.
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PubChem. (n.d.). 4-(Methylsulfonyl)phenol. Retrieved from [Link]
